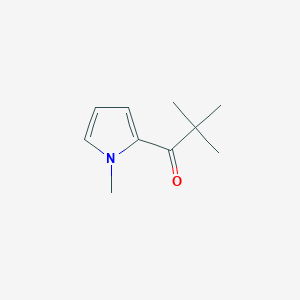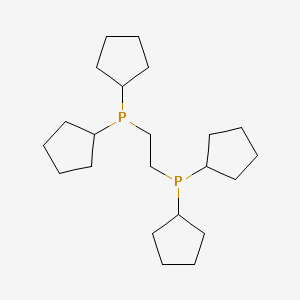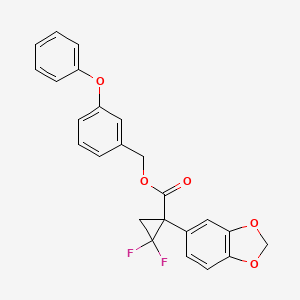
Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, a benzodioxole moiety, and difluoro substituents, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the cyclopropane ring through cyclopropanation reactions, followed by the introduction of the benzodioxole and difluoro groups via electrophilic aromatic substitution and fluorination reactions, respectively. The final esterification step involves the reaction of the carboxylic acid with (3-phenoxyphenyl)methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction parameters.
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoro and benzodioxole groups can enhance its binding affinity and specificity, leading to potent biological effects.
類似化合物との比較
Similar Compounds
Cyclobutanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester: This compound shares a similar core structure but differs in the degree of fluorination and the presence of a propynyl group.
Carbamic acid, 1,3-benzodioxol-5-yl-, (3-phenoxyphenyl)methyl ester: This compound has a similar benzodioxole and phenoxyphenyl structure but differs in the functional groups attached.
Uniqueness
Cyclopropanecarboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,2-difluoro-, (3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups and the presence of the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
101492-31-3 |
|---|---|
分子式 |
C24H18F2O5 |
分子量 |
424.4 g/mol |
IUPAC名 |
(3-phenoxyphenyl)methyl 1-(1,3-benzodioxol-5-yl)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H18F2O5/c25-24(26)14-23(24,17-9-10-20-21(12-17)30-15-29-20)22(27)28-13-16-5-4-8-19(11-16)31-18-6-2-1-3-7-18/h1-12H,13-15H2 |
InChIキー |
LYDQMQFTYIEPMQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(F)F)(C2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


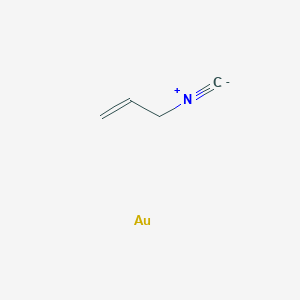
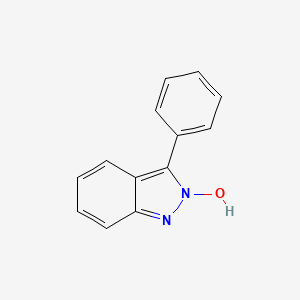

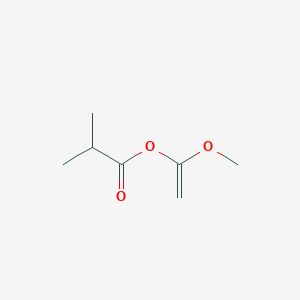
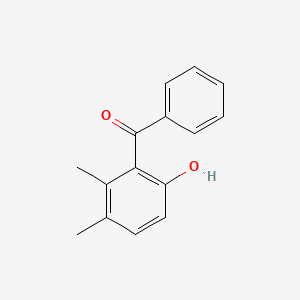
![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)
![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)


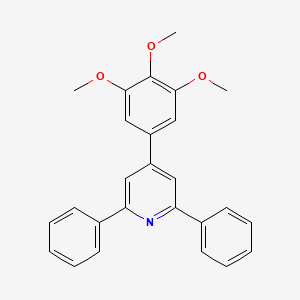
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
